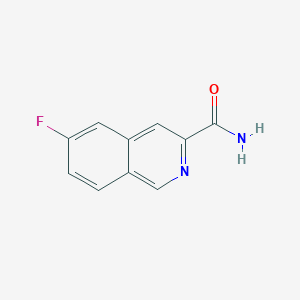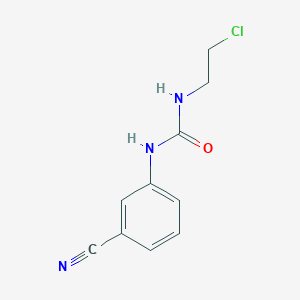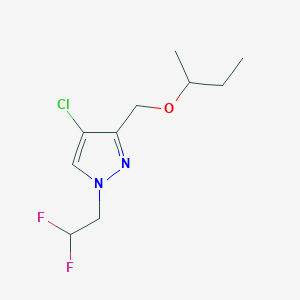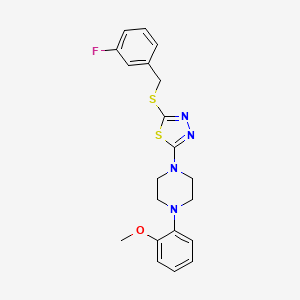
6-Fluoroisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H7FN2O and its molecular weight is 190.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Imaging Studies
6-Fluoroisoquinoline-3-carboxamide derivatives have been synthesized for their potential use in medical imaging studies. These compounds, such as fluoroiodo-2-phenylquinoline-4-carboxamides, are analogues of NK-3 antagonist SB 223412 and have been evaluated as NK-3 ligands. Their synthesis focuses on metalation directed by the fluorine atom for iodination of the quinoline ring. These compounds are being developed for applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies (Bennacef et al., 2004).
Cytotoxic Activity in Cancer Research
In cancer research, various derivatives of this compound have been prepared to study their biological effects. For instance, benzimidazo[2,1-a]isoquinolines with carboxamide side chains have been synthesized and evaluated for their cytotoxic activities against a panel of cell lines. This research is pivotal in understanding the structure-activity relationships of these compounds and their potential use as anticancer agents (Deady et al., 2000).
Anti-Plasmodial Activity
The modification of 6-fluoroquinolines has led to the development of new compounds with significant antiplasmodial activity. These compounds have been tested against strains of Plasmodium falciparum and demonstrated promising results both in vitro and in vivo. This research contributes to the development of new antimalarial drugs, especially against multidrug-resistant strains (Hochegger et al., 2019).
PET Radioligands for Peripheral Benzodiazepine Receptor Imaging
The development of PET radioligands using isoquinoline carboxamide derivatives has been an area of research. These analogues, designed to bind strongly and selectively to peripheral benzodiazepine receptor (PBR) binding sites, could potentially be used for in vivo imaging by PET. This research is significant for understanding and diagnosing various neurological and psychiatric disorders (Yu et al., 2008).
Antimicrobial Studies
Several fluoroquinolone-based 4-thiazolidinones, derivatives of this compound, have been synthesized and screened for their antimicrobial properties. This research has potential implications in the development of new antibacterial and antifungal agents (Patel & Patel, 2010).
Safety and Hazards
Orientations Futures
Future research could focus on the potential applications of 6-Fluoroisoquinoline-3-carboxamide and similar compounds. For instance, indole-2-carboxamides have been investigated for their potential use in pharmacological compounds . Additionally, quinoline-3-carboxamides have been shown to have anti-inflammatory properties and could be explored for their potential use in treating chronic liver inflammation and liver fibrosis .
Propriétés
IUPAC Name |
6-fluoroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEULKRIXGFLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B3007218.png)
![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B3007220.png)
![ethyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3007222.png)
![3-[Chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-pyridinyl sulfide](/img/structure/B3007223.png)


![N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3007230.png)

![methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3007234.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007235.png)
![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)
